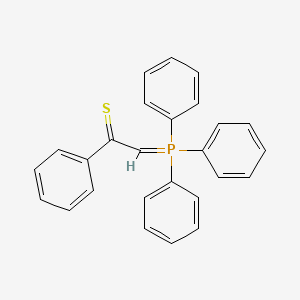

1-Phenyl-2-(triphenyl-lambda~5~-phosphanylidene)ethane-1-thione

Description

1-Phenyl-2-(triphenylphosphoranylidene)ethanethione is an organophosphorus compound with the molecular formula C26H21PS It is known for its unique structure, which includes a phenyl group and a triphenylphosphoranylidene moiety attached to an ethanethione backbone

Properties

CAS No. |

58309-82-3 |

|---|---|

Molecular Formula |

C26H21PS |

Molecular Weight |

396.5 g/mol |

IUPAC Name |

1-phenyl-2-(triphenyl-λ5-phosphanylidene)ethanethione |

InChI |

InChI=1S/C26H21PS/c28-26(22-13-5-1-6-14-22)21-27(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-21H |

InChI Key |

LNISUSMTBSVPTR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=S)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenyl-2-(triphenylphosphoranylidene)ethanethione can be synthesized through several methods. One common approach involves the reaction of triphenylphosphine with phenacyl chloride in the presence of a base such as sodium hydride. The reaction typically proceeds under an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reaction rate.

Industrial Production Methods

While specific industrial production methods for 1-Phenyl-2-(triphenylphosphoranylidene)ethanethione are not well-documented, the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-2-(triphenylphosphoranylidene)ethanethione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ethanethione moiety to an ethanethiol group.

Substitution: The phenyl and triphenylphosphoranylidene groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Ethanethiol derivatives.

Substitution: Various substituted phenyl and phosphoranylidene derivatives.

Scientific Research Applications

1-Phenyl-2-(triphenylphosphoranylidene)ethanethione has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Phenyl-2-(triphenylphosphoranylidene)ethanethione involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The triphenylphosphoranylidene group can stabilize reaction intermediates, facilitating various transformations. Molecular targets and pathways include interactions with enzymes and proteins, where the compound can inhibit or modify their activity.

Comparison with Similar Compounds

Similar Compounds

1-Phenyl-2-(triphenylphosphoranylidene)ethanone: Similar structure but with a carbonyl group instead of a thiocarbonyl group.

Triphenylphosphine: A simpler compound with only the triphenylphosphine moiety.

Phenacyl chloride: A precursor in the synthesis of 1-Phenyl-2-(triphenylphosphoranylidene)ethanethione.

Uniqueness

1-Phenyl-2-(triphenylphosphoranylidene)ethanethione is unique due to its combination of a phenyl group, a triphenylphosphoranylidene moiety, and an ethanethione backbone

Biological Activity

1-Phenyl-2-(triphenyl-lambda~5~-phosphanylidene)ethane-1-thione, with the chemical formula C26H21PS, is a phosphorane compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C26H21PS

- Molar Mass : 415.50 g/mol

- Appearance : Crystalline powder, white in color

- Solubility : Sparingly soluble in water; slightly soluble in chloroform and ethyl acetate .

Antimicrobial Properties

Research has indicated that phosphorane derivatives, including 1-Phenyl-2-(triphenyl-lambda~5~-phosphanylidene)ethane-1-thione, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains. For instance, a study demonstrated that the compound effectively inhibited Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Cytotoxicity and Cancer Research

The cytotoxic effects of 1-Phenyl-2-(triphenyl-lambda~5~-phosphanylidene)ethane-1-thione have been investigated in several cancer cell lines. In vitro studies revealed that this compound induces apoptosis in human cancer cells by activating caspase pathways. The IC50 values for various cancer cell lines were reported to be in the low micromolar range, indicating potent cytotoxicity .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 12 |

| A549 (lung cancer) | 10 |

The proposed mechanism of action involves the generation of reactive oxygen species (ROS), which leads to oxidative stress in cancer cells. This oxidative stress triggers apoptotic pathways, ultimately resulting in cell death. Additionally, the compound may disrupt mitochondrial function, further enhancing its cytotoxic effects .

Study 1: Antimicrobial Efficacy

In a controlled study, researchers evaluated the antimicrobial efficacy of various phosphorane derivatives against clinical isolates of E. coli. The results indicated that 1-Phenyl-2-(triphenyl-lambda~5~-phosphanylidene)ethane-1-thione had a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as a lead compound for developing new antibiotics .

Study 2: Cancer Cell Apoptosis

A recent study focused on the effects of this compound on HeLa cells. The treatment resulted in a significant increase in apoptotic cells as determined by flow cytometry analysis. The study concluded that the phosphorane induces apoptosis through ROS-mediated pathways, highlighting its potential as an anticancer agent .

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. The compound has been classified with risk codes indicating it is toxic if swallowed and may cause skin sensitization. Proper handling and safety precautions are necessary when working with this compound in laboratory settings .

Q & A

Q. What are the common synthetic routes for 1-Phenyl-2-(triphenyl-lambda~5~-phosphanylidene)ethane-1-thione, and what factors influence yield optimization?

Methodological Answer: The compound is typically synthesized via reactions involving phosphorus halides and diketones. For example, reacting 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione with phenyl phosphorus halides (e.g., P,P-dichlorophenylphosphine) in dry toluene under reflux conditions yields phosphorus-containing heterocycles. Key factors include:

- Temperature control: Maintaining 10°C during initial mixing to prevent side reactions, followed by reflux (~110°C) to drive the reaction to completion .

- Solvent choice: Dry toluene minimizes hydrolysis of phosphorus halides .

- Stoichiometry: A 1:1 molar ratio of diketone to phosphorus halide ensures optimal yield (~54%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can conflicting data be resolved?

Methodological Answer:

- IR spectroscopy: Identifies C=O (1680–1720 cm⁻¹) and P=C (950–1000 cm⁻¹) stretches. Conflicting assignments (e.g., overlapping C=C and C=O peaks) require comparison with calculated spectra or isotopic labeling .

- NMR spectroscopy:

- ¹H-NMR: Aromatic protons appear as multiplets (δ 7.2–8.0 ppm), while methylene protons resonate near δ 3.5–4.0 ppm .

- ³¹P-NMR: A singlet near δ 20–25 ppm confirms the phosphorus environment .

- X-ray crystallography: Resolves ambiguities in molecular geometry. SHELXL (via SHELX programs) is widely used for refining crystal structures, especially for high-resolution data .

Advanced Research Questions

Q. How does the phosphorus center’s electronic structure influence reactivity in Wittig-like reactions?

Methodological Answer: The λ⁵-phosphorus center acts as a strong electron-withdrawing group, polarizing the adjacent carbonyl and enhancing nucleophilic attack. Key mechanistic insights include:

- Charge distribution: DFT calculations reveal partial positive charge on the phosphorus, stabilizing transition states during olefination .

- Solvent effects: Polar aprotic solvents (e.g., DMF) increase reaction rates by stabilizing zwitterionic intermediates .

- Substituent effects: Electron-donating groups on the aryl rings reduce reactivity, as shown in comparative studies of substituted phosphanylidenes .

Q. What strategies mitigate decomposition during catalytic applications, supported by mechanistic studies?

Methodological Answer:

- Stabilizing ligands: Introducing bulky aryl groups (e.g., 2,6-diisopropylphenyl) reduces oxidative degradation of the phosphorus center .

- Low-temperature kinetics: Time-resolved UV-Vis spectroscopy identifies decomposition pathways (e.g., hydrolysis or radical formation) under catalytic conditions .

- Additives: Triethylamine scavenges acidic byproducts, improving catalyst lifetime in cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.